2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that incorporates multiple functional groups, including indole, furan, and benzoate moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The furan moiety can be introduced through a cyclization reaction involving a suitable precursor . The final step involves esterification with 4-fluorobenzoic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The compound may also interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Indole-3-acetic acid: A plant hormone with diverse biological functions.
Uniqueness
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H16FNO4 |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+ |
InChI Key |
NEKUHJFLOHGJHK-FSJBWODESA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.